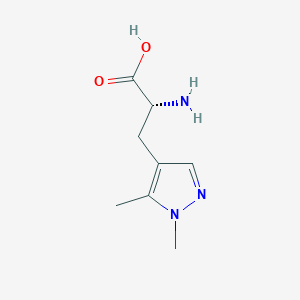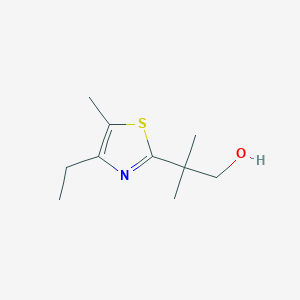
(2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with an amino acid derivative under dehydrative conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient formation of the compound. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, depending on the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pyrazole ring and amino acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(1,5-dimethyl-1H-imidazol-4-yl)propanoic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
(2R)-2-amino-3-(1,5-dimethyl-1H-pyrrol-4-yl)propanoic acid: Contains a pyrrole ring instead of a pyrazole ring
Uniqueness
The uniqueness of (2R)-2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid lies in its pyrazole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
VDWHFPVATVWMDR-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=NN1C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13288827.png)
![2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13288830.png)







![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13288859.png)
![4-({[(9h-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid](/img/structure/B13288861.png)
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13288875.png)
